4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one
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Overview
Description
4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to facilitate the reaction . The reaction is carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction can produce benzenethiol derivatives .
Scientific Research Applications
4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds, known for its reactivity and use in organic synthesis.
Benzenesulfonic acid: An oxidized derivative of benzenesulfonyl compounds, used in various industrial applications.
Benzenethiol: A reduced form of benzenesulfonyl compounds, known for its thiol group and applications in biochemistry.
Uniqueness
4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one is unique due to its specific structural features, including the cyclohexene ring and the butyl and methyl substituents. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
87640-82-2 |
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Molecular Formula |
C17H22O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22O3S/c1-3-4-8-14-12-16(18)13(2)11-17(14)21(19,20)15-9-6-5-7-10-15/h5-7,9-11,14,17H,3-4,8,12H2,1-2H3 |
InChI Key |
DSHCRHAAMSVWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)C(=CC1S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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